[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone AM1220 is a synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the peripheral CB2 receptor (Ki = 73.4 nM). AM1220 azepane isomer is an isomer of AM1220 in which the piperidine group has been replaced with azepane. The physiological and toxicological properties of this compound have not been explored. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1348081-04-8
VCID: VC21107730
InChI: InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
SMILES: CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula: C26H26N2O
Molecular Weight: 382.5 g/mol

[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1348081-04-8

Cat. No.: VC21107730

Molecular Formula: C26H26N2O

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone - 1348081-04-8

Specification

Description AM1220 is a synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the peripheral CB2 receptor (Ki = 73.4 nM). AM1220 azepane isomer is an isomer of AM1220 in which the piperidine group has been replaced with azepane. The physiological and toxicological properties of this compound have not been explored. This product is intended for forensic and research applications.
CAS No. 1348081-04-8
Molecular Formula C26H26N2O
Molecular Weight 382.5 g/mol
IUPAC Name [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
Standard InChI Key ZDCZZWAEXISRJF-UHFFFAOYSA-N
SMILES CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Canonical SMILES CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator